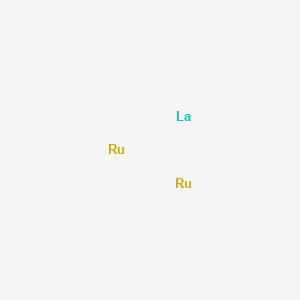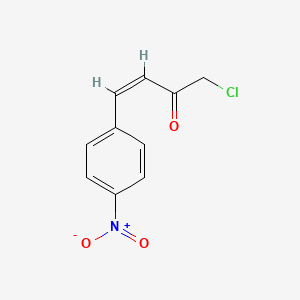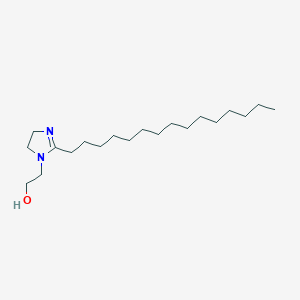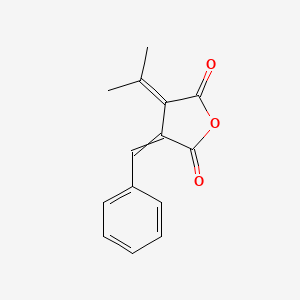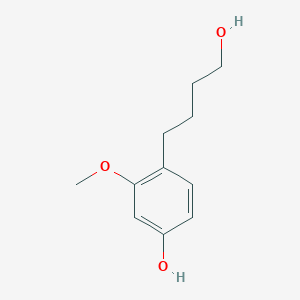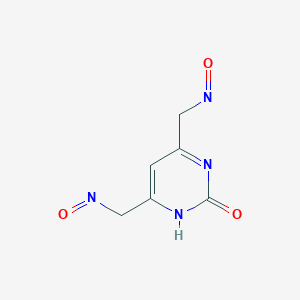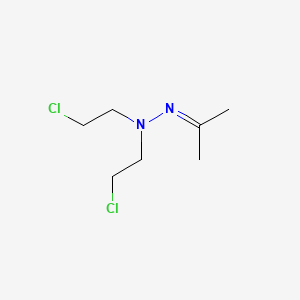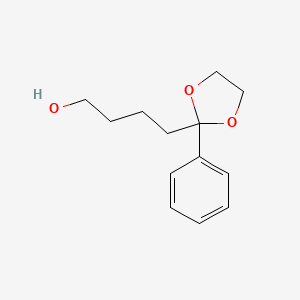
1,3,5-Trinitro-2-phenoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-Trinitro-2-phenoxybenzene is a chemical compound with the molecular formula C12H7N3O7 It is characterized by the presence of three nitro groups (-NO2) and a phenoxy group (-O-C6H5) attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: 1,3,5-Trinitro-2-phenoxybenzene can be synthesized through a multi-step process involving nitration and phenoxylation reactions. The nitration of benzene derivatives is typically carried out using a mixture of concentrated sulfuric acid (H2SO4) and nitric acid (HNO3).
Industrial Production Methods: Industrial production of this compound involves large-scale nitration and phenoxylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
化学反応の分析
Types of Reactions: 1,3,5-Trinitro-2-phenoxybenzene undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amino groups (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.
Substitution: Nucleophiles such as halides (Cl-, Br-) or amines (NH2-) under basic conditions
Major Products:
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of 1,3,5-triamino-2-phenoxybenzene.
Substitution: Formation of substituted phenoxy derivatives
科学的研究の応用
1,3,5-Trinitro-2-phenoxybenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of high-energy materials and explosives.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of advanced materials with specific properties, such as high thermal stability and energy density
作用機序
The mechanism of action of 1,3,5-Trinitro-2-phenoxybenzene involves its interaction with molecular targets through its nitro and phenoxy groups. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with cellular components, such as proteins and nucleic acids, potentially leading to various biological effects. The phenoxy group can also participate in binding interactions with specific molecular targets, influencing the compound’s overall activity .
類似化合物との比較
1,3,5-Trinitro-2-phenoxybenzene can be compared with other similar compounds, such as:
1,3,5-Trinitrobenzene: Lacks the phenoxy group, making it less versatile in terms of chemical reactivity.
Hexanitrobenzene (HNB): Contains six nitro groups, making it more energetic but also more sensitive to external stimuli.
1,3,5-Triamino-2,4,6-trinitrobenzene (TATB): Contains amino groups instead of the phenoxy group, leading to different chemical and physical properties
The uniqueness of this compound lies in its combination of nitro and phenoxy groups, providing a balance between energy content and chemical stability .
特性
CAS番号 |
6973-40-6 |
|---|---|
分子式 |
C12H7N3O7 |
分子量 |
305.20 g/mol |
IUPAC名 |
1,3,5-trinitro-2-phenoxybenzene |
InChI |
InChI=1S/C12H7N3O7/c16-13(17)8-6-10(14(18)19)12(11(7-8)15(20)21)22-9-4-2-1-3-5-9/h1-7H |
InChIキー |
KDVCTAHYZJQAOH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






